4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Description
This compound, often used in peptide synthesis, features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tetrahydronaphthalene backbone. The compound’s structure combines aromatic and aliphatic moieties, enabling both solubility in organic solvents and reactivity in coupling reactions.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-4,7-10,13-14,23H,5-6,11-12,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYAXUWYBGDOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 2243513-97-3) is a compound of interest due to its potential biological activities. Its complex structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H23NO4
- Molecular Weight : 413.5 g/mol
- Structure : The compound features a tetrahydronaphthalene core with an Fmoc group attached to an amino acid moiety.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of tetrahydronaphthalene have been evaluated for their effectiveness against various bacterial strains. In particular, studies have indicated that modifications in the structure can enhance antibacterial potency against Gram-negative bacteria such as Escherichia coli .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the Fmoc group may play a crucial role in mediating interactions with bacterial cell membranes or intracellular targets. This interaction could potentially disrupt cellular processes or lead to apoptosis in bacterial cells.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of tetrahydronaphthalene-based compounds and assessed their antibacterial activity in vivo. Among these derivatives, specific compounds demonstrated protective effects in mice infected with E. coli, suggesting a pro-drug mechanism where the active form is generated post-administration .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of related compounds. It was found that modifications at various positions on the naphthalene ring significantly influenced both antibacterial activity and cytotoxicity. The study highlighted the importance of the Fmoc group in enhancing solubility and bioavailability .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural motifs with the target molecule but differ in functional groups or substitution patterns:
a) 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydro-naphthalene-1-carboxylic Acid (CAS: 898404-95-0)
- Key Difference : The Fmoc group is attached at the 1-position of the tetrahydronaphthalene ring instead of the 4-position.
- Impact : Altered steric and electronic environments may affect coupling efficiency in SPPS and solubility profiles .
b) 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS: 4242-18-6)
- Key Difference: Lacks the Fmoc-protected amino group.
- Molecular Formula : C₁₁H₁₂O₂; Molecular Weight : 176.21 g/mol.
- Application : Serves as an impurity reference material in antiemetic drugs (e.g., serotonin antagonists) .
c) N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Key Difference: Contains a carboxamide group linked to an aminoethyl side chain.
- Application: Potential use in drug design for central nervous system (CNS) targets due to its amine functionality .
d) 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
Molecular and Analytical Data
Note: The target compound’s CAS number is ambiguously referenced in the evidence. lists "CAS: 413.48," which may refer to molecular weight, while identifies a positional isomer (CAS: 898404-95-0).
Stability and Analytical Considerations
- Sterility and pH : Compounds like 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid meet pharmacopeial sterility and pH requirements, critical for pharmaceutical formulations .
- Mass Spectrometry: Derivatives such as "(4-CHLORO-PHENYL)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID" (Exact Mass: 407.0973) highlight the utility of high-resolution mass spectrometry in distinguishing structurally similar Fmoc-protected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
